molecular formula C10H11Cl2N B1309400 Cyclopropyl-(2,4-dichloro-benzyl)-amine CAS No. 892568-95-5

Cyclopropyl-(2,4-dichloro-benzyl)-amine

Cat. No. B1309400
M. Wt: 216.1 g/mol
InChI Key: ISNLISSGALOLGC-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,4-dichloro-benzyl)-amine is a compound that features a cyclopropyl group attached to a benzyl amine moiety substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring. This structure is indicative of a molecule that could exhibit interesting chemical reactivity and potentially useful physical properties for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds has been explored through various methodologies. For instance, 1,1-cyclopropane aminoketones, which are structurally related to cyclopropyl-(2,4-dichloro-benzyl)-amine, have been efficiently synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, employing DBU as the base in dichloromethane . Additionally, cyclopropanols have been aminated using a copper-catalyzed electrophilic amination process to form β-aminoketones, a reaction that includes C-C bond cleavage and Csp(3)-N bond formation . Furthermore, direct synthesis of cyclopropanes from gem-dialkyl groups has been achieved through double C-H activation, a method that could potentially be adapted for the synthesis of cyclopropyl-(2,4-dichloro-benzyl)-amine .

Molecular Structure Analysis

The molecular structure of cyclopropyl-(2,4-dichloro-benzyl)-amine would be characterized by the presence of a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The dichloro-benzyl moiety would contribute to the molecule's overall electronic properties, potentially affecting its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, α-aminophosphonates have been synthesized from cyclopropylpyrimidine derivatives through a three-component condensation reaction, indicating that cyclopropyl groups can be involved in multi-component synthetic processes . Tertiary amines containing gem-dichlorocyclopropane have been obtained through reactions with various chlorides, suggesting that cyclopropyl-(2,4-dichloro-benzyl)-amine could also undergo N-alkylation reactions . Moreover, cyclopropylideneacetate derivatives have been used in Michael additions and Diels–Alder reactions, which could be relevant for the functionalization of cyclopropyl-(2,4-dichloro-benzyl)-amine .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of cyclopropyl-(2,4-dichloro-benzyl)-amine are not detailed in the provided papers, the properties of similar cyclopropyl-containing compounds can be inferred. Cyclopropane rings are known for their high ring strain, which can influence the compound's stability and reactivity. The presence of dichloro substituents on the benzyl moiety would affect the molecule's polarity, solubility, and potential interactions with biological targets. The synthesis methods and reactions described in the papers suggest that cyclopropyl-(2,4-dichloro-benzyl)-amine could be amenable to various chemical transformations, making it a versatile intermediate for further synthetic applications.

Scientific Research Applications

Direct Cyclopropyl Transfer Reactions

A significant advancement in the field involves the development of methods for direct cyclopropyl transfer to nitrogen atoms within heterocycles or amides. Gagnon et al. (2007) introduced an expedient method for the N-cyclopropylation of azoles and amides using a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate. This process is notable for its application in preparing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, showcasing the compound's ability to introduce cyclopropyl groups to nitrogen-containing rings, thereby enhancing their complexity and potential biological relevance Gagnon et al., 2007.

Copper-Promoted N-Cyclopropylation

Further expanding the scope of cyclopropyl incorporation, Bénard et al. (2010) reported a copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid. This method provided a straightforward approach to generate N-cyclopropyl derivatives, highlighting the effectiveness of cyclopropyl groups in modifying amines and anilines to produce compounds with potentially valuable properties for further chemical transformations Bénard et al., 2010.

Synthetic Processes of Cycloprophyl Carboxylic Acid

Yang Qiu-yan (2013) demonstrated a new process for preparing cycloprophyl carboxylic acid, starting from 2,4-dichloro-1-fluorobenzene. This process involved amination with cyclopropylamine, highlighting the cyclopropyl group's role in synthesizing complex molecules. The process is noted for its environmental friendliness and efficiency, suggesting its potential for broader application in green chemistry Yang Qiu-yan, 2013.

Enantioselective Cyclopropanation

Meazza et al. (2016) described the first enantioselective cyclopropanation of enals using benzyl chlorides, catalyzed by chiral secondary amines. This methodology allowed for the formation of formyl cyclopropane derivatives with good yields and excellent stereoselectivities, illustrating the cyclopropyl group's importance in achieving high stereocontrol in organic synthesis Meazza et al., 2016.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNLISSGALOLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405966
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(2,4-dichloro-benzyl)-amine

CAS RN

892568-95-5
Record name Cyclopropyl-(2,4-dichloro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.25 g (30 mmol) of 2,4-dichlorobenzaldehyde was introduced into 140 ml of methanol and, at room temperature, a solution of 1.71 g (30 mmol) of cyclopropylamine was added. The mixture as stirred at room temperature for 40 min and then 1.42 g (37.5 mmol) of NaBH4 was added in portions. After standing overnight, the solvent was removed and the residue was taken up in 2 N HCl. Two extractions with ethyl acetate were carried out. The aqueous phase was made alkaline with NaOH and again extracted twice with ethyl acetate. The organic phases were dried with MgSO4 and concentrated. The crude product obtained in this way, in the form of a slightly yellowish oil, was reacted further without further purification.
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